molecular formula C28H24Cl2N2O5S B297907 Methyl 4-[(5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Methyl 4-[(5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Cat. No. B297907
M. Wt: 571.5 g/mol
InChI Key: KMSLOYAUYQGRLD-NZBZHXDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate, commonly known as MDMB-CHMICA, is a synthetic cannabinoid that was first identified in 2014. It is a potent agonist of the CB1 and CB2 receptors, and its effects are similar to those of natural cannabinoids such as THC. MDMB-CHMICA has gained popularity as a recreational drug due to its psychoactive effects, but it is also being studied for its potential therapeutic applications.

Mechanism of Action

MDMB-CHMICA binds to the CB1 and CB2 receptors in the brain and other parts of the body, leading to a range of effects such as altered perception, mood, and behavior. The exact mechanism of action of MDMB-CHMICA is not fully understood, but it is thought to involve the activation of various signaling pathways in the brain and other tissues.
Biochemical and Physiological Effects
MDMB-CHMICA has a range of biochemical and physiological effects, including altered heart rate, blood pressure, and body temperature. It can also cause hallucinations, paranoia, and other psychological effects. The long-term effects of MDMB-CHMICA on the brain and other organs are not well understood, but it is known to be highly addictive and potentially harmful.

Advantages and Limitations for Lab Experiments

MDMB-CHMICA has several advantages for use in laboratory experiments, including its potency and selectivity for the CB1 and CB2 receptors. However, its psychoactive effects and potential for abuse make it difficult to use in human studies. Additionally, the complex synthesis method and potential for contamination make it challenging to produce pure samples for research.

Future Directions

There are several potential future directions for research on MDMB-CHMICA. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another area of interest is the development of novel synthetic cannabinoids that are safer and more effective than existing compounds. Finally, more research is needed to better understand the long-term effects of MDMB-CHMICA on the brain and other organs, as well as its potential for addiction and abuse.

Synthesis Methods

MDMB-CHMICA is synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method is complex and requires specialized knowledge and equipment. The details of the synthesis method are beyond the scope of this paper.

Scientific Research Applications

MDMB-CHMICA has been the subject of several scientific studies, primarily focused on its pharmacological properties and potential therapeutic applications. One study found that MDMB-CHMICA has potent analgesic effects in animal models of pain, suggesting that it may be useful in the treatment of chronic pain. Another study found that MDMB-CHMICA has anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

Methyl 4-[(5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Molecular Formula

C28H24Cl2N2O5S

Molecular Weight

571.5 g/mol

IUPAC Name

methyl 4-[[(5E)-5-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C28H24Cl2N2O5S/c1-4-32-26(33)25(38-28(32)31-20-9-7-19(8-10-20)27(34)36-3)15-17-6-12-23(24(14-17)35-2)37-16-18-5-11-21(29)22(30)13-18/h5-15H,4,16H2,1-3H3/b25-15+,31-28?

InChI Key

KMSLOYAUYQGRLD-NZBZHXDCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC)/SC1=NC4=CC=C(C=C4)C(=O)OC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC)SC1=NC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC)SC1=NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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